molecular formula C7H14O<br>(CH3CH2CH2)2CO<br>C7H14O B092745 4-Heptanone CAS No. 123-19-3

4-Heptanone

Cat. No. B092745
Key on ui cas rn: 123-19-3
M. Wt: 114.19 g/mol
InChI Key: HCFAJYNVAYBARA-UHFFFAOYSA-N
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Patent
US07074972B2

Procedure details

U.S. Pat. No. 2,088,018 describes the preparation of secondary alcohols by simple aldol condensation of aldehydes, namely 2-ethylhexaldehyde and butyraldehyde, onto ketones, namely methyl ethyl ketone, methyl amyl ketone, methyl isobutyl ketone, butylideneacetone, dipropyl ketone and methylheptanone, and the subsequent hydrogenation of the condensation products to give the saturated secondary alcohol. The aldol condensation of 2-ethylhexaldehyde onto methyl ethyl ketone and the hydrogenation of the condensation product to give 6-ethyl-3-decanol, and the subsequent sulfation thereof is described, inter alia. The use of the sulfate as surfactant is not mentioned.
[Compound]
Name
secondary alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aldehydes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([CH2:6][CH2:7][CH2:8][CH3:9])[CH:4]=[O:5])[CH3:2].[CH:10](=[O:14])[CH2:11][CH2:12][CH3:13].[CH2:15]([C:17]([CH3:19])=[O:18])[CH3:16]>C(C(C)=O)C(C)C>[CH2:3]([C:4]([CH3:10])=[O:5])[CH2:6][CH2:7][CH2:8][CH3:9].[CH:16](=[CH:15][C:17](=[O:18])[CH3:19])[CH2:2][CH2:1][CH3:3].[CH2:11]([C:10]([CH2:2][CH2:1][CH3:3])=[O:14])[CH2:12][CH3:13].[CH3:10][CH2:11][C:4](=[O:5])[CH2:3][CH2:6][CH2:7][CH2:8][CH3:9]

Inputs

Step One
Name
secondary alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
aldehydes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C=O)CCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C(C)C)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCC)C(=O)C
Name
Type
product
Smiles
C(CCC)=CC(C)=O
Name
Type
product
Smiles
C(CC)C(=O)CCC
Name
Type
product
Smiles
CCC(CCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07074972B2

Procedure details

U.S. Pat. No. 2,088,018 describes the preparation of secondary alcohols by simple aldol condensation of aldehydes, namely 2-ethylhexaldehyde and butyraldehyde, onto ketones, namely methyl ethyl ketone, methyl amyl ketone, methyl isobutyl ketone, butylideneacetone, dipropyl ketone and methylheptanone, and the subsequent hydrogenation of the condensation products to give the saturated secondary alcohol. The aldol condensation of 2-ethylhexaldehyde onto methyl ethyl ketone and the hydrogenation of the condensation product to give 6-ethyl-3-decanol, and the subsequent sulfation thereof is described, inter alia. The use of the sulfate as surfactant is not mentioned.
[Compound]
Name
secondary alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aldehydes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([CH2:6][CH2:7][CH2:8][CH3:9])[CH:4]=[O:5])[CH3:2].[CH:10](=[O:14])[CH2:11][CH2:12][CH3:13].[CH2:15]([C:17]([CH3:19])=[O:18])[CH3:16]>C(C(C)=O)C(C)C>[CH2:3]([C:4]([CH3:10])=[O:5])[CH2:6][CH2:7][CH2:8][CH3:9].[CH:16](=[CH:15][C:17](=[O:18])[CH3:19])[CH2:2][CH2:1][CH3:3].[CH2:11]([C:10]([CH2:2][CH2:1][CH3:3])=[O:14])[CH2:12][CH3:13].[CH3:10][CH2:11][C:4](=[O:5])[CH2:3][CH2:6][CH2:7][CH2:8][CH3:9]

Inputs

Step One
Name
secondary alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
aldehydes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C=O)CCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C(C)C)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCC)C(=O)C
Name
Type
product
Smiles
C(CCC)=CC(C)=O
Name
Type
product
Smiles
C(CC)C(=O)CCC
Name
Type
product
Smiles
CCC(CCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07074972B2

Procedure details

U.S. Pat. No. 2,088,018 describes the preparation of secondary alcohols by simple aldol condensation of aldehydes, namely 2-ethylhexaldehyde and butyraldehyde, onto ketones, namely methyl ethyl ketone, methyl amyl ketone, methyl isobutyl ketone, butylideneacetone, dipropyl ketone and methylheptanone, and the subsequent hydrogenation of the condensation products to give the saturated secondary alcohol. The aldol condensation of 2-ethylhexaldehyde onto methyl ethyl ketone and the hydrogenation of the condensation product to give 6-ethyl-3-decanol, and the subsequent sulfation thereof is described, inter alia. The use of the sulfate as surfactant is not mentioned.
[Compound]
Name
secondary alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aldehydes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([CH2:6][CH2:7][CH2:8][CH3:9])[CH:4]=[O:5])[CH3:2].[CH:10](=[O:14])[CH2:11][CH2:12][CH3:13].[CH2:15]([C:17]([CH3:19])=[O:18])[CH3:16]>C(C(C)=O)C(C)C>[CH2:3]([C:4]([CH3:10])=[O:5])[CH2:6][CH2:7][CH2:8][CH3:9].[CH:16](=[CH:15][C:17](=[O:18])[CH3:19])[CH2:2][CH2:1][CH3:3].[CH2:11]([C:10]([CH2:2][CH2:1][CH3:3])=[O:14])[CH2:12][CH3:13].[CH3:10][CH2:11][C:4](=[O:5])[CH2:3][CH2:6][CH2:7][CH2:8][CH3:9]

Inputs

Step One
Name
secondary alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
aldehydes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C=O)CCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C(C)C)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCC)C(=O)C
Name
Type
product
Smiles
C(CCC)=CC(C)=O
Name
Type
product
Smiles
C(CC)C(=O)CCC
Name
Type
product
Smiles
CCC(CCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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